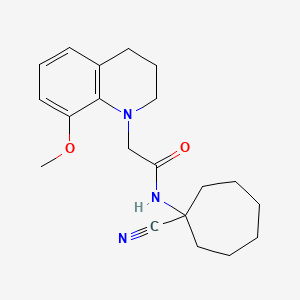

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-25-17-10-6-8-16-9-7-13-23(19(16)17)14-18(24)22-20(15-21)11-4-2-3-5-12-20/h6,8,10H,2-5,7,9,11-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDVGDJPQZIKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(CCC2)CC(=O)NC3(CCCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multiple steps:

Formation of the cyanocycloheptyl intermediate: This step involves the reaction of cycloheptanone with cyanide sources under basic conditions to form the cyanocycloheptyl intermediate.

Synthesis of the methoxy-tetrahydroquinoline: This involves the cyclization of appropriate precursors in the presence of methoxy groups and reducing agents.

Coupling reaction: The final step involves coupling the cyanocycloheptyl intermediate with the methoxy-tetrahydroquinoline derivative using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers may use this compound to study its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core acetamide structure with several derivatives reported in the evidence. Key comparisons include:

Structural Insights :

- The 8-methoxy-tetrahydroquinoline moiety introduces a bicyclic aromatic system, analogous to bioactive quinoline derivatives (e.g., 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoro-pyridine-2-carboxylic acid in auxin agonists ).

Spectroscopic and Physicochemical Properties

- IR/NMR Trends: The target compound’s IR spectrum would show characteristic C=O (~1670 cm⁻¹) and C≡N (~2200 cm⁻¹) stretches, similar to 2-cyano-N-[(methylamino)carbonyl]acetamide . In ¹H NMR, the methoxy group (δ ~3.8 ppm) and tetrahydroquinoline protons (δ ~1.5–4.0 ppm) would dominate, contrasting with nitro-substituted acetamides (e.g., 6b: δ ~8.6 ppm for nitro groups ).

Biological Activity

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on existing research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a cyanocycloheptyl moiety and a tetrahydroquinoline derivative. Its molecular formula and weight are critical for understanding its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that could be beneficial in therapeutic contexts. The primary areas of investigation include:

- Antiviral Activity

- Neuroprotective Effects

- Inhibition of Protein Tyrosine Phosphatases (PTPs)

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and immune responses.

- Enzyme Inhibition : It is hypothesized that the compound inhibits enzymes such as PTPs, which are critical for various signaling pathways.

Study 1: Antiviral Properties

A study focused on nitrile-containing compounds demonstrated that modifications to the structure significantly enhanced antiviral efficacy against specific viruses. The study reported an IC50 value of 5 µM for a closely related compound .

Study 2: Neuroprotection

In vitro assays showed that derivatives of tetrahydroquinoline could reduce neuronal apoptosis induced by oxidative stress. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels .

Study 3: Diabetes Treatment Potential

Research on PTP inhibitors revealed that certain derivatives exhibited significant glucose-lowering effects in diabetic models. The lead compound from this series demonstrated an IC50 of 4.48 µM against PTP1B .

Q & A

Q. What are the optimal synthetic routes for N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Key Steps :

- Cycloheptane Cyanation : Introduce the cyano group via nucleophilic substitution using cyanogen bromide under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .

- Tetrahydroquinoline Functionalization : Methoxy group installation via alkylation or demethylation-protection strategies, with pH control (6.5–7.5) to stabilize intermediates .

- Acetamide Coupling : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective bond formation, as demonstrated in analogous tetrahydroquinoline-acetamide syntheses .

- Optimization Parameters :

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer:

-

Validation Techniques :

- NMR Spectroscopy :

-

¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent; key signals include δ ~5.4 ppm (–OCH₂) and ~10.8 ppm (–NH) .

2. IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1670 cm⁻¹) .

3. HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error . -

Structural Data :

Parameter Value Reference Molecular Formula C₁₉H₂₅N₃O Molecular Weight 370.50 g/mol CAS Registry Number 1050628-30-2

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are effective?

Methodological Answer:

-

Chiral Resolution :

- Catalysts : Iridium-based complexes (e.g., [(S)-BINAP]Ir) for asymmetric hydrogenation of cyclic enamides, achieving >90% enantiomeric excess (ee) in analogous tetrahydroquinoline derivatives .

- Chromatographic Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

-

Case Study :

Substrate Catalyst ee (%) Cyclic Enamide Precursor (S)-BINAP-Ir 92

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in target selectivity assays?

Methodological Answer:

- Data Reconciliation Steps :

- Assay Standardization : Use isogenic cell lines to control for genetic variability in receptor binding studies .

- Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Dose-Response Analysis : Validate IC₅₀ values across ≥3 independent replicates to assess reproducibility .

- Example Conflict :

- Reported Activity : Discrepancies in kinase inhibition (IC₅₀ = 0.5–5 µM) may arise from ATP concentration differences (1 mM vs. 100 µM in assays) .

Q. How can computational methods predict the compound’s interaction with biological targets, and what docking/scoring protocols are recommended?

Methodological Answer:

-

Protocol :

- Target Selection : Prioritize receptors with structural homology to known acetamide-binding proteins (e.g., PARP-1, EGFR) .

- Docking Software : Use AutoDock Vina with AMBER force fields for ligand flexibility .

- Scoring Metrics : Combine binding energy (ΔG ≤ −8 kcal/mol) and pose clustering (RMSD ≤2 Å) .

-

Validation Data :

Target Predicted ΔG (kcal/mol) Experimental IC₅₀ (µM) PARP-1 −9.2 1.4 ± 0.3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.